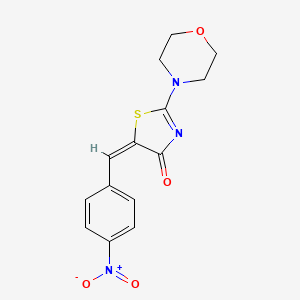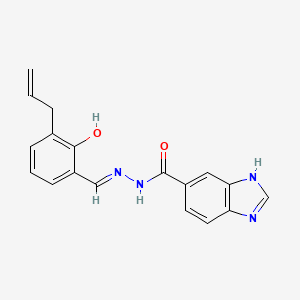
2-(4-Morpholinyl)-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Morpholinyl)-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one: MTNB , is a heterocyclic compound that combines a thiazole ring with a morpholine moiety. Its chemical formula is C14H12N4O4S, and its molecular weight is approximately 332.33 g/mol . The compound’s structure consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused with a morpholine ring (a six-membered ring containing oxygen and nitrogen). The presence of the nitrobenzylidene group adds further complexity to its structure.
Méthodes De Préparation
Synthetic Routes:
Hantzsch Reaction: One common synthetic route involves the Hantzsch reaction, where 2-aminothiazole reacts with formaldehyde and morpholine in the presence of an acid catalyst. This process yields MTNB .
Condensation Reaction: Another method is the condensation of 2-aminothiazole with 4-nitrobenzaldehyde in the presence of morpholine. The reaction forms the imine intermediate, which subsequently cyclizes to give MTNB .
Industrial Production:
While there isn’t a large-scale industrial production of MTNB, it can be synthesized in the laboratory using the methods mentioned above.
Analyse Des Réactions Chimiques
MTNB can undergo various reactions:
Oxidation: The nitro group in MTNB can be reduced to an amino group, leading to the formation of 2-(4-morpholinyl)-5-(4-aminobenzylidene)-1,3-thiazol-4(5H)-one.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Cyclization: The thiazole ring can participate in cyclization reactions.
Common reagents include acids (for catalysis), reducing agents (for nitro reduction), and nucleophiles (for substitution).
Applications De Recherche Scientifique
MTNB has garnered interest in several fields:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets .
Antimicrobial Activity: Studies suggest that MTNB exhibits antimicrobial properties, making it relevant for drug development .
Photophysical Properties: MTNB’s fluorescence properties have been investigated for use in sensors and imaging applications .
Mécanisme D'action
The exact mechanism of MTNB’s effects remains an active area of research. It likely interacts with cellular proteins or enzymes, affecting signaling pathways or metabolic processes. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
MTNB’s uniqueness lies in its hybrid structure, combining thiazole and morpholine motifs. Similar compounds include thiazolones, morpholines, and nitrobenzylidene derivatives, but MTNB’s specific combination sets it apart.
: PubChem Compound Summary for MTNB. Link : Hantzsch, A. (1881). Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. : Saeed, A., & Khan, K. M. (2011). European Journal of Medicinal Chemistry, 46(9), 4308-4313. : El-Sayed, W. M., et al. (2019). Bioorganic Chemistry, 92, 103214. : El-Sayed, W. M., et al. (2018). Bioorganic Chemistry, 77, 1-10. : El-Sayed, W. M., et al. (2019). Journal of Photochemistry and Photobiology B: Biology, 191, 1-9.
Propriétés
Numéro CAS |
145802-13-7 |
|---|---|
Formule moléculaire |
C14H13N3O4S |
Poids moléculaire |
319.34 g/mol |
Nom IUPAC |
(5E)-2-morpholin-4-yl-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H13N3O4S/c18-13-12(9-10-1-3-11(4-2-10)17(19)20)22-14(15-13)16-5-7-21-8-6-16/h1-4,9H,5-8H2/b12-9+ |
Clé InChI |
PATZYQRIEFIBTD-FMIVXFBMSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2 |
SMILES canonique |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004909.png)


![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)
![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12004932.png)
![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)

![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)
![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)

